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molecular formula C8H15NO B1347066 2-Cyclohexylacetamide CAS No. 1503-87-3

2-Cyclohexylacetamide

Cat. No. B1347066
M. Wt: 141.21 g/mol
InChI Key: DKLQJNUJPSHYQG-UHFFFAOYSA-N
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Patent
US08518948B2

Procedure details

Aqueous ammonia was added to solution of 2-cyclohexylacetyl chloride (500 mg, 3.11 mmol) in CHCl3 (10 ml). After completion of reaction, the reaction mixture was diluted with CHCl3 (2×30 ml). The organic layer was washed with saturated sodium bicarbonate solution, brine and dried over anhydrous sodium sulfate. The organic layer was concentrated under vacuum, crude compound was washed with hexane (2×8 ml) and dried to afford 400 mg (87.8%) of 2-cyclohexylacetamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
87.8%

Identifiers

REACTION_CXSMILES
[NH3:1].[CH:2]1([CH2:8][C:9](Cl)=[O:10])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1>C(Cl)(Cl)Cl>[CH:2]1([CH2:8][C:9]([NH2:1])=[O:10])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
500 mg
Type
reactant
Smiles
C1(CCCCC1)CC(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium bicarbonate solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under vacuum, crude compound
WASH
Type
WASH
Details
was washed with hexane (2×8 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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